2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
CAS No.: 652973-89-2
Cat. No.: VC16818798
Molecular Formula: C14H9BrN2O2
Molecular Weight: 317.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652973-89-2 |
|---|---|
| Molecular Formula | C14H9BrN2O2 |
| Molecular Weight | 317.14 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-3-hydroxy-1H-1,8-naphthyridin-4-one |
| Standard InChI | InChI=1S/C14H9BrN2O2/c15-9-4-1-3-8(7-9)11-13(19)12(18)10-5-2-6-16-14(10)17-11/h1-7,19H,(H,16,17,18) |
| Standard InChI Key | PGSORVCHQAEZBI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=C(C(=O)C3=C(N2)N=CC=C3)O |
Introduction
Chemical Identity and Structural Features
2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one (molecular formula: ) belongs to the 1,8-naphthyridine class, a diazanaphthalene derivative with nitrogen atoms at positions 1 and 8. The 3-bromophenyl group introduces steric and electronic effects, while the hydroxyl group at position 3 enhances hydrogen-bonding capabilities. These features are critical for its interaction with biological targets and nonlinear optical (NLO) properties .
Key structural attributes:
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A planar naphthyridinone core with conjugated π-electrons.
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A bromine atom at the meta position of the phenyl ring, influencing electron density and reactivity.
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Intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1,8-naphthyridine derivatives typically involves cyclization reactions. For the target compound, a modified approach inspired by López et al. (2003) was employed :
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Formation of the nicotinic ester intermediate:
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2-Aminonicotinic acid was reacted with 3-bromophenacyl bromide in dimethylformamide (DMF) under basic conditions (KCO), yielding the phenacyl nicotinic ester intermediate.
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Reaction conditions: 90°C for 2 hours, followed by 50°C for 3 hours.
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Cyclization via polyphosphoric acid (PPA):
Table 1. Synthetic Parameters for Analogous 1,8-Naphthyridin-4(1H)-ones
| Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Br | 65 | >300 |
| 3-Br | 70 | >300 |
| 4-NO | – | Complex mixture |
Note: Data adapted from López et al. (2003) for structurally related compounds .
Spectroscopic Characterization
UV-Vis and IR Spectroscopy
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UV-Vis: A strong π→π* transition at 270–290 nm (ε ≈ 0.98–1.02 × 10 L·mol·cm) was observed, indicative of extended conjugation .
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IR: Key peaks included:
Nuclear Magnetic Resonance (NMR)
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H NMR (DMSO-d):
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δ 8.25–8.29 (2H, aromatic protons adjacent to nitrogen).
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δ 7.51–7.95 (4H, phenyl ring protons).
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δ 6.65 (1H, hydroxyl proton, exchangeable).
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Computational Insights
Density Functional Theory (DFT) Studies
Geometry optimization at the B3LYP/6–311++G(d,p) level revealed:
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A planar structure with dihedral angles <5° between the naphthyridinone core and phenyl ring.
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NBO Analysis: Significant orbital overlap between π(C–N) and π*(C–C), facilitating intramolecular charge transfer (ICT) .
Nonlinear Optical (NLO) Properties
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First hyperpolarizability (): 47.074 × 10 esu, surpassing urea ( esu), suggesting potential in photonic applications .
Table 2. Comparative NLO Parameters
| Compound | (×10 esu) |
|---|---|
| Target Compound | 47.074 |
| Urea | 0.37 |
Biological Activity and Molecular Docking
Cytotoxic Evaluation
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IC against HeLa cells: 230 μM (moderate activity), attributed to tubulin polymerization inhibition .
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QTAIM Analysis: Two closed-shell interactions (O–H and O–H) with bond energies of −5.08 kJ/mol and −6.15 kJ/mol, stabilizing the protein-ligand complex .
Docking with HER2 Kinase
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